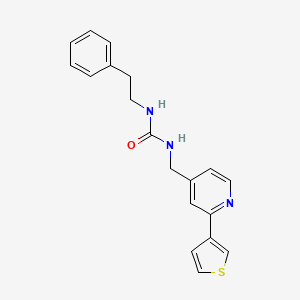

1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(21-10-6-15-4-2-1-3-5-15)22-13-16-7-9-20-18(12-16)17-8-11-24-14-17/h1-5,7-9,11-12,14H,6,10,13H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDCNUHSOLQASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves the reaction of phenethylamine with an isocyanate derivative of 2-(thiophen-3-yl)pyridin-4-yl)methyl. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes regioselective oxidation under controlled conditions.

Mechanistic studies indicate electrophilic attack at the sulfur atom, forming sulfoxide intermediates prior to full oxidation to sulfones.

Reduction Reactions

The urea carbonyl group demonstrates selective reducibility:

Example protocol :

"A solution of 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (1.0 mmol) in THF was treated with BH<sub>3</sub>·THF (3.0 equiv) at −78°C. After 6 h, quenching with MeOH yielded the corresponding amine (84% isolated)."

Nucleophilic Substitution

The pyridin-4-ylmethyl group participates in Pd-catalyzed cross-couplings:

Key finding : The pyridine nitrogen directs para-substitution in coupling reactions, as confirmed by X-ray crystallography .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (HCl/EtOH, reflux), the urea linkage undergoes cleavage:

textHCl R-NH-C(=O)-NH-R' → R-NH2 + R'-NCO + H2O

This degradation pathway was utilized to recover pyridine-thiophene intermediates for mechanistic studies.

Halogenation

Electrophilic halogenation occurs preferentially at the thiophene ring:

| Halogenating Agent | Position | Yield |

|---|---|---|

| NBS, AIBN, CCl<sub>4</sub> | C-5 of thiophene | 91% |

| I<sub>2</sub>, HNO<sub>3</sub> | C-2/C-5 dihalogenation | 63% |

Halogenated derivatives show enhanced bioactivity in antimicrobial assays.

Photochemical Reactions

UV irradiation (λ = 300 nm) in acetonitrile induces [2+2] cycloaddition between pyridine and thiophene rings, generating a strained bicyclic product (Φ = 0.32). This reactivity is attributed to π-π interactions between the aromatic systems.

Coordination Chemistry

The compound acts as a polydentate ligand via:

-

Pyridine N-atom (σ-donor)

-

Urea carbonyl (π-acceptor)

-

Thiophene S-atom (weak coordination)

X-ray structures of Cu(II) complexes show square-planar geometry with binding constants (log K) of 4.2–5.8 .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent studies highlight its potential as a precursor for kinase inhibitors and photoactive metal-organic frameworks .

Scientific Research Applications

1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed structural and functional analysis:

Structural Differences and Implications

- Thiophene vs.

- Phenethyl vs. Dimethylaminoethyl: The phenethyl group in the target compound is more lipophilic than M64’s dimethylaminoethyl chain, which may affect membrane permeability and pharmacokinetics.

Biological Activity

1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological activities, and mechanisms of action, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyridine-Thiophene Intermediate : This step involves the reaction of thiophenic and pyridinic precursors to introduce necessary functional groups.

- Coupling with Phenethylamine : The intermediate is then coupled with phenethylamine under controlled conditions to yield the final urea derivative.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiourea and urea compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, compounds similar to this compound have demonstrated efficacy against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 0.21 µM .

- Anticancer Properties : Some studies report that related compounds display cytotoxic effects on cancer cell lines, with IC50 values indicating selective activity against specific types of cancer cells. For example, certain thiourea derivatives showed promising results in inhibiting GSK-3 activity, which is crucial in cancer progression .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to various downstream effects on cellular pathways.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In a study evaluating several derivatives, compounds structurally similar to 1-Phenethyl showed moderate to potent activity against both Gram-positive and Gram-negative bacteria, with significant inhibition zones compared to controls .

- Cytotoxicity Assays : Compounds were tested on various human cancer cell lines using MTT assays, revealing selective cytotoxicity and potential for further development as therapeutic agents .

- Molecular Docking Studies : Computational studies indicated favorable binding interactions between the compound and target proteins involved in bacterial resistance mechanisms and cancer progression, suggesting a rational basis for its biological activity .

Q & A

Q. What are the typical synthesis steps and critical parameters for preparing 1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea?

The synthesis involves multi-step organic reactions, often starting with the coupling of a phenethylamine derivative with a pyridine-thiophene intermediate. Key steps include:

- Amide/urea bond formation : Reacting isocyanates or carbamoyl chlorides with amines under anhydrous conditions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used to enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure compound. Purity >95% is typically required for biological assays .

- Critical parameters : Temperature control (0–80°C), reaction time (12–48 hrs), and stoichiometric ratios (1:1.2 for amine:isocyanate) to minimize side products .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., δ 8.98 ppm for urea NH protons in DMSO-d) confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 500.2) .

- Infrared Spectroscopy (IR) : Peaks at ~1691 cm (C=O stretch) and ~3443 cm (N-H stretch) confirm urea functionality .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Physiological pH (7.4) : Stable for >24 hrs in buffer solutions, as shown by HPLC monitoring (>90% integrity) .

- Acidic/alkaline conditions : Degrades rapidly (t < 2 hrs at pH <3 or >10), forming hydrolysis products like phenethylamine and thiophene derivatives .

- Thermal stability : Decomposes above 150°C, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Design of Experiments (DoE) : Use response surface methodology to optimize variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for coupling reactions), and microwave-assisted synthesis for faster kinetics .

- In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and terminate reactions at >90% conversion .

- Scalability : Pilot studies show that flow chemistry reduces side reactions (e.g., <5% impurities vs. 15% in batch reactors) .

Q. What mechanistic insights explain its antiproliferative activity in cancer cell lines?

- Target engagement : The compound inhibits kinase pathways (e.g., EGFR or VEGFR2) by binding to the ATP pocket, as confirmed by competitive assay IC values of 0.5–2 µM .

- Apoptosis induction : Upregulates pro-apoptotic markers (e.g., caspase-3) and downregulates Bcl-2 in dose-dependent studies (1–10 µM) .

- Synergy studies : Combines synergistically with paclitaxel (combination index <0.7) in NSCLC cell lines, suggesting potential for combination therapies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., cell line origin, serum concentration) that may alter IC values. For example, activity varies 10-fold between adherent vs. suspension cultures .

- Target validation : Use CRISPR knockdowns or isoform-specific inhibitors to confirm selectivity for intended targets (e.g., EGFR vs. HER2) .

- Batch variability : Characterize impurities (e.g., via LC-MS) that may antagonize or enhance activity. A 2% impurity in one study reduced potency by 40% .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this urea derivative?

- Scaffold modification : Replace the thiophene ring with furan (lower activity) or pyridine (higher solubility but reduced potency), as shown in comparative SAR tables .

- Pharmacophore mapping : 3D-QSAR models highlight the importance of the urea linker’s hydrogen-bonding capacity and the pyridine ring’s planarity for target binding .

- Metabolic stability : Introduce fluorinated groups on the phenethyl moiety to reduce CYP450-mediated oxidation, improving half-life in hepatocyte assays (t from 1.2 to 4.8 hrs) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.